1-[(4-Nitrophenyl)methoxy]benzotriazole
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Overview
Description
1-[(4-Nitrophenyl)methoxy]benzotriazole is an organic compound that combines the structural features of benzotriazole and nitrophenyl groups. This compound is of significant interest due to its potential applications in various fields, including organic synthesis, materials science, and medicinal chemistry. The presence of both benzotriazole and nitrophenyl groups imparts unique chemical properties, making it a versatile intermediate in the synthesis of more complex molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-[(4-Nitrophenyl)methoxy]benzotriazole can be synthesized through several methods. One common approach involves the reaction of benzotriazole with 4-nitrobenzyl chloride in the presence of a base such as potassium carbonate. The reaction typically occurs in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures. The general reaction scheme is as follows:
Benzotriazole+4-Nitrobenzyl chloride→this compound
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often incorporating continuous flow techniques and automated systems to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions: 1-[(4-Nitrophenyl)methoxy]benzotriazole undergoes various chemical reactions, including:
Nucleophilic Substitution: The nitro group can be replaced by nucleophiles under appropriate conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or sodium dithionite.
Oxidation: The compound can undergo oxidation reactions, although these are less common due to the stability of the nitro group.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide or thiols in polar solvents.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) or sodium dithionite in aqueous conditions.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Major Products:
Reduction: 1-[(4-Aminophenyl)methoxy]benzotriazole.
Nucleophilic Substitution: Various substituted benzotriazoles depending on the nucleophile used.
Scientific Research Applications
1-[(4-Nitrophenyl)methoxy]benzotriazole has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biological targets.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials, such as corrosion inhibitors and optical brighteners.
Mechanism of Action
The mechanism by which 1-[(4-Nitrophenyl)methoxy]benzotriazole exerts its effects depends on the specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The nitrophenyl group can participate in electron transfer reactions, while the benzotriazole moiety can stabilize reactive intermediates, facilitating various chemical transformations.
Comparison with Similar Compounds
Benzotriazole: A parent compound with broad applications in corrosion inhibition and organic synthesis.
4-Nitrobenzyl Chloride: A precursor used in the synthesis of various nitrophenyl derivatives.
1-[(4-Aminophenyl)methoxy]benzotriazole: A reduced form of the compound with different chemical properties.
Uniqueness: 1-[(4-Nitrophenyl)methoxy]benzotriazole is unique due to the combination of benzotriazole and nitrophenyl groups, which imparts distinct reactivity and stability. This makes it a valuable intermediate in the synthesis of more complex molecules and materials.
Properties
CAS No. |
698991-76-3 |
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Molecular Formula |
C13H10N4O3 |
Molecular Weight |
270.24 g/mol |
IUPAC Name |
1-[(4-nitrophenyl)methoxy]benzotriazole |
InChI |
InChI=1S/C13H10N4O3/c18-17(19)11-7-5-10(6-8-11)9-20-16-13-4-2-1-3-12(13)14-15-16/h1-8H,9H2 |
InChI Key |
KWKWMNALQRRFJP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)N=NN2OCC3=CC=C(C=C3)[N+](=O)[O-] |
solubility |
1.1 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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